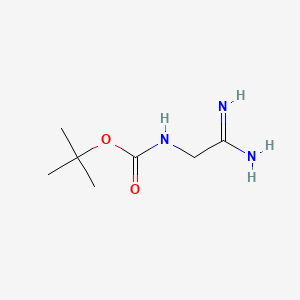

tert-Butyl (2-amino-2-iminoethyl)carbamate

Beschreibung

Contextual Significance of Boc-Protected Guanidine (B92328) Derivatives in Synthetic Methodologies

The guanidine functional group is a key structural element in many biologically active compounds, including the amino acid arginine, and is considered a fundamental entity in medicinal chemistry. nih.govresearchgate.net Its presence often imparts significant biological properties, such as antiviral, antifungal, and antitumorous activities. organic-chemistry.org Consequently, the development of efficient methods for incorporating this group, a process known as guanidinylation, is of keen interest to synthetic and medicinal chemists. nih.gov

The reactive nature of guanidines, however, typically prevents their use in multi-step syntheses without an appropriate protecting group strategy. nih.gov Boc-protected guanidine derivatives are particularly significant because the Boc group effectively masks the reactivity of the guanidine nitrogen atoms. nbinno.com This protection is crucial for preventing interference with other sensitive functional groups during complex synthetic sequences. nih.govnbinno.com The use of Boc protection allows for the controlled and precise introduction of the guanidine functionality, which is essential in the construction of pharmaceuticals and complex natural products. nih.govnumberanalytics.com

| Reagent Name | Key Feature | Typical Use Case |

|---|---|---|

| N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Avoids the use of toxic heavy-metal salts. nih.gov | Guanidinylation of weakly nucleophilic amines. mdpi.com |

| N,N′-Di-Boc-N′′-triflylguanidine | Highly reactive, suitable for solid-phase synthesis. google.com | Conversion of ornithine to arginine in peptide synthesis. google.com |

| N,N'-Di-Boc-thiourea | Requires an activating agent for reaction. organic-chemistry.org | Used with agents like TCT or Mukaiyama's reagent for guanylation of various amines. nih.govorganic-chemistry.org |

Historical Development and Evolution of Synthetic Strategies Involving tert-Butyl (2-amino-2-iminoethyl)carbamate and Related Structures

The methods for synthesizing guanidines have evolved significantly over time, driven by the need for milder, more efficient, and environmentally benign procedures. Traditionally, the synthesis of guanidines often involved indirect approaches that required multiple protection and deprotection steps for a latent amine precursor. nih.gov These circuitous methods could be lengthy and inefficient. nih.gov

Early strategies for guanidinylation often relied on the use of thioureas activated by toxic heavy-metal reagents, such as mercury(II) chloride (HgCl₂). nih.govorganic-chemistry.org While effective, the environmental hazards associated with heavy-metal waste prompted researchers to seek safer alternatives. organic-chemistry.org This led to the development of methods using activating agents like cyanuric chloride (TCT) or peptide coupling reagents, which provided a more sustainable route for guanidine synthesis. nih.govorganic-chemistry.org

| Era | Dominant Reagent/Method | Advantages | Disadvantages |

|---|---|---|---|

| Traditional | Thioureas with HgCl₂ activation | Effective for many amines | Use of toxic heavy metals. organic-chemistry.org |

| Intermediate | Thioureas with non-metal activators (e.g., TCT) | Environmentally benign, cost-effective. organic-chemistry.org | May require specific reaction conditions. organic-chemistry.org |

| Modern | Pyrazole-based reagents (e.g., Goodman's reagent) | High reactivity, avoids toxic byproducts. nih.govnbinno.com | Can be expensive for large-scale synthesis. nih.gov |

| Contemporary | Direct Guanidinylation Protocol | Increases efficiency, shortens synthetic routes. nih.gov | Protecting group must be stable to subsequent reaction conditions. nih.gov |

Fundamental Role of the tert-Butyl Carbamate (B1207046) Moiety as a Protecting Group in Complex Molecule Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. rsc.orgorganic-chemistry.org Introduced in the late 1950s, it quickly became indispensable, particularly in the field of peptide synthesis. numberanalytics.comrsc.org The primary function of the Boc group is to temporarily mask the nucleophilicity and basicity of an amine, preventing it from participating in undesired reactions during a multi-step synthesis. nbinno.com

The widespread adoption of the Boc group stems from a combination of favorable characteristics. It is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), a stable and easy-to-handle reagent, in a clean and high-yielding reaction. numberanalytics.comnbinno.com The resulting tert-butyl carbamate is exceptionally stable under a wide variety of reaction conditions, including those involving most nucleophiles and bases. organic-chemistry.orgnbinno.com This stability allows for a high degree of synthetic flexibility, enabling chemists to perform transformations on other parts of a molecule without affecting the protected amine.

Perhaps the most critical feature of the Boc group is its facile removal under mild acidic conditions. rsc.org It can be readily cleaved using acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent, regenerating the free amine. wikipedia.org This acid lability contrasts with the stability of other common amine protecting groups, such as the benzyloxycarbonyl (Cbz) group, which requires harsher cleavage conditions like strong acid or catalytic hydrogenolysis. rsc.org This orthogonality is a cornerstone of modern protecting group strategy, allowing for the selective deprotection of one amine in the presence of others, a crucial requirement for the synthesis of complex molecules like pharmaceuticals and natural products. numberanalytics.comorganic-chemistry.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-(2-amino-2-iminoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2/c1-7(2,3)12-6(11)10-4-5(8)9/h4H2,1-3H3,(H3,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBZVFFQFKRUQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201225639 | |

| Record name | 1,1-Dimethylethyl N-(2-amino-2-iminoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251294-65-2 | |

| Record name | 1,1-Dimethylethyl N-(2-amino-2-iminoethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251294-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-(2-amino-2-iminoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of Tert Butyl 2 Amino 2 Iminoethyl Carbamate and Its Analogs

Direct Synthetic Routes to tert-Butyl (2-amino-2-iminoethyl)carbamate

Direct synthesis of this compound typically involves the introduction of a guanidinyl group onto a mono-Boc-protected ethylenediamine (B42938) precursor. This process, known as guanidinylation, is a cornerstone for the formation of the desired product.

Guanidinylation is the chemical process of adding a guanidine (B92328) group to a molecule, typically an amine. In the context of synthesizing this compound, the primary amine of a suitable precursor is targeted. A common precursor for this reaction is tert-butyl (2-aminoethyl)carbamate, which can be synthesized from ethylenediamine.

The reaction of primary amines with guanidinylating agents can be carried out under mild conditions, and various reagents have been developed for this purpose. These reagents are often designed to have good reactivity with the amine while being stable enough for handling. Some common guanidinylating agents include:

Pyrazole-based reagents : These reagents can efficiently guanidinylate primary amines both in solution and on solid phase, yielding sulfonamide-protected products suitable for Boc solid-phase peptide synthesis (SPPS). nih.gov

Thiourea (B124793) derivatives : Thioureas are stable and easily prepared precursors for guanidines. researchgate.net

Isothiourea derivatives : These compounds are also effective in guanidinylation reactions. researchgate.net

Carbodiimides : These are another class of reagents used for the construction of guanidines. researchgate.net

The choice of the guanidinylating agent can influence the reaction conditions and the nature of the protecting groups on the resulting guanidine. For the synthesis of this compound, a reagent that introduces an unprotected or easily deprotected guanidine group is often preferred.

A direct guanidinylation protocol has been described as an effective strategy for adding terminal guanidines to primary amines in the synthesis of complex organic molecules. nih.gov This approach involves reacting a protected guanidine reagent with a primary amine early in the synthesis. nih.gov

The efficiency of guanidinylation reactions is highly dependent on the reaction conditions and the choice of reagents. Key parameters that are often optimized include the solvent, temperature, stoichiometry of reactants, and the presence of a base.

For instance, the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has been shown to be an efficient guanylation reagent. nih.gov The choice of base is critical, with triethylamine (B128534) (TEA) often being essential for good yields. nih.gov However, in some cases, such as with HATU in DMF, the addition of a base may not be necessary. nih.gov The solvent can also play a significant role; for example, HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) reacts much more slowly in acetonitrile (B52724) (ACN) compared to other solvents. nih.gov

The following table summarizes the effect of different reagents and bases on the yield of a model guanidinylation reaction.

| Reagent | Base | Solvent | Relative Yield |

| HATU | TEA | DMF | High |

| HBTU | TEA | DMF | Moderate |

| HCTU | TEA | DMF | High |

| HATU | None | DMF | High |

| HBTU | None | DMF | Low |

| HATU | Pyridine | DMF | Low |

| HATU | 2,6-Lutidine | DMF | Very Low |

| HATU | DMAP | DMF | High |

This table is illustrative and based on general findings in the literature. nih.gov

The selection of the guanidinylating agent is also crucial. N,N'-di-Boc-N"-triflyl-guanidine has been demonstrated to be a highly effective reagent for the guanidinylation of primary and secondary amines, often providing high yields under mild conditions. google.com

Maximizing the yield and purity of the desired product is a primary goal in any synthetic procedure. In the context of solid-phase peptide synthesis (SPPS), several strategies can be employed to optimize outcomes, and these are often translatable to solution-phase synthesis. gyrosproteintechnologies.com

Key strategies include:

Resin and Linker Selection : In solid-phase synthesis, the choice of resin and linker can significantly impact the success of the synthesis and the purity of the crude product. gyrosproteintechnologies.com

Coupling Chemistry : The choice of coupling reagents is often dependent on the desired reaction speed. Highly reactive reagents like HATU, HCTU, and COMU are used for faster synthesis, while DIC and HBTU are suitable for slower reactions. gyrosproteintechnologies.com

Reaction Temperature : Increasing the reaction temperature can sometimes speed up the synthesis and improve purity, though this is not always the case. gyrosproteintechnologies.com

Capping : This technique is used to permanently block any unreacted amino groups after a coupling reaction, which helps to minimize deletion products, especially in the synthesis of long or difficult peptides, and aids in purification. gyrosproteintechnologies.com

Solvent Quality : The use of fresh, high-quality solvents is crucial as reusing solvents can lead to reduced purity. gyrosproteintechnologies.com

For solution-phase synthesis, purification techniques such as column chromatography or recrystallization are often employed to isolate the pure product. The choice of purification method depends on the physical and chemical properties of the target compound.

Synthesis of Structurally Related Boc-Protected Iminoethyl Carbamates

The synthesis of structurally related Boc-protected iminoethyl carbamates often involves the derivatization of primary amine precursors and the application of selective protection strategies.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. organic-chemistry.org The synthesis of Boc-protected amines is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org

This methodology can be applied to a wide range of primary amines to generate the corresponding Boc-protected derivatives. For instance, a variety of Boc-protected amines can be prepared from the corresponding nitro compounds via reduction followed by Boc protection in a one-pot procedure. organic-chemistry.org

The reaction of Boc-protected amines can lead to the formation of various derivatives. For example, Boc-protected amines can be converted into carbamates, thiocarbamates, and ureas. nih.gov A novel method for the direct transformation of Boc-protected amines into these derivatives utilizes tert-butoxide lithium as the sole base, avoiding the need for hazardous reagents and metal catalysts. nih.gov

The following table provides examples of the conversion of various Boc-protected amines to carbamates with different alcohols.

| Boc-Protected Amine | Alcohol | Product Yield |

| N-Boc-aniline | n-Butanol | High |

| N-Boc-4-chloroaniline | n-Butanol | High |

| N-Boc-4-bromoaniline | n-Butanol | High |

| N-Boc-benzylamine | n-Butanol | Moderate |

This table is illustrative and based on general findings in the literature. nih.gov

A significant challenge in the synthesis of compounds like this compound is the selective protection of one amino group in a diamine. The direct reaction of a diamine with one equivalent of Boc₂O often results in a mixture of the unprotected diamine, the desired mono-protected product, and the di-protected product. sigmaaldrich.com

Several strategies have been developed to achieve selective mono-Boc protection of diamines:

Using a Large Excess of the Diamine : This is a common method, but it is not practical when the diamine is valuable. sciforum.net

Flow Chemistry : Microreactor technology allows for precise control over reaction parameters, leading to improved yields of the mono-protected product. For example, in the mono-Boc protection of piperazine, a maximum yield of 45% was achieved using 0.8 equivalents of Boc-anhydride in a microreactor. sigmaaldrich.com

In Situ Mono-protonation : A simple and efficient "one-pot" protocol involves the in situ generation of the mono-hydrochloride salt of the diamine using reagents like chlorotrimethylsilane (B32843) (Me₃SiCl) or thionyl chloride (SOCl₂) with anhydrous methanol. scielo.org.mx This is followed by the addition of Boc₂O. scielo.org.mx This method has been successfully applied to a range of 1,2- to 1,8-diamines. researchgate.netjmcs.org.mx

Use of Alkyl Phenyl Carbonates : This method provides a practical and versatile route for the selective Boc, Cbz, and Alloc protection of polyamines. researchgate.net It allows for the protection of primary amines in the presence of secondary amines and achieves high yields for the mono-carbamate protection of simple symmetrical α,ω-alkanediamines. researchgate.net

The following table illustrates the yields of mono-Boc protected diamines using the in situ mono-protonation method with Me₃SiCl.

| Diamine | Yield of Mono-Boc Product |

| Cyclohexane-1,2-diamine | 66% |

| 1,3-Diaminopropane | 75% |

| 1,4-Diaminobutane | 80% |

| 1,6-Diaminohexane | 82% |

This table is illustrative and based on general findings in the literature. scielo.org.mx

These selective protection strategies are crucial for preparing the necessary precursors for the synthesis of this compound and its analogs, ensuring that subsequent reactions occur at the desired position.

Stereochemical Control and Asymmetric Synthesis Approaches

The asymmetric synthesis of this compound and its analogs primarily relies on two strategic approaches: the guanidinylation of chiral amines or their precursors, and the use of chiral auxiliaries to direct the stereochemical outcome of the guanidinylation reaction. These methods aim to establish a specific stereoisomer with high fidelity, which is often crucial for the desired biological activity.

A significant area of research has been the development of chiral guanidines as organocatalysts, which underscores the accessibility of enantiomerically enriched guanidine compounds. rsc.orgresearchgate.netx-mol.com The synthesis of these chiral catalysts often involves the reaction of a chiral amine with a guanidinylating agent, setting a precedent for the stereocontrolled synthesis of other chiral guanidines.

One prominent strategy involves the asymmetric synthesis of arginine mimetics, such as (S)-Nα-(tert-butyloxycarbonyl)-amidinophenylalanine derivatives. nih.gov These compounds are structurally analogous to the target molecule, featuring a chiral center alpha to a protected amino group and a guanidinyl functional group. The synthesis of these molecules demonstrates the feasibility of incorporating a Boc-protected guanidine moiety into a chiral backbone derived from amino acids. nih.gov

Furthermore, the development of bifunctional chiral guanidine catalysts for various asymmetric transformations highlights the sophisticated control that can be achieved in reactions involving guanidine groups. chemrxiv.org These catalysts often feature a chiral scaffold that directs the approach of reactants, leading to high levels of enantioselectivity. The principles underlying the function of these catalysts can be extrapolated to the design of asymmetric syntheses of chiral guanidines as products.

Diastereoselective Guanidinylation of Chiral Amines

A common and effective approach to synthesize chiral N-Boc protected guanidines is the diastereoselective guanidinylation of a chiral amine. In this method, the stereochemistry is already established in the starting material, and the subsequent guanidinylation reaction proceeds under conditions that preserve the stereochemical integrity of the chiral center.

For instance, the synthesis of N,N'-bis(Boc)-α-guanidino acids has been achieved from α-amino acid methyl esters. researchgate.net This transformation involves the conversion of the amino group of a chiral amino acid derivative into a Boc-protected guanidine. The reaction proceeds with the retention of stereochemistry at the α-carbon, demonstrating the viability of this approach for creating chiral guanidine-containing building blocks suitable for peptide synthesis. researchgate.net

The choice of guanidinylating agent and reaction conditions is crucial to prevent epimerization of the chiral center, especially when it is adjacent to a carbonyl group. Mild acidic conditions (e.g., 0.5 M HCl/EtOAc) are often employed for the deprotection of Boc groups to minimize racemization. researchgate.net

The following table summarizes representative examples of diastereoselective guanidinylation of chiral amines to produce analogs of this compound.

| Chiral Amine Precursor | Guanidinylating Agent | Product | Diastereoselectivity | Reference |

| α-Amino acid methyl ester | N,N'-Di-Boc-N''-triflylguanidine | N,N'-bis(Boc)-α-guanidino acid | Retention of stereochemistry | researchgate.net |

| Chiral β-amino ester | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | N-Boc protected β-guanidino ester | High | nih.govhilarispublisher.com |

| Chiral amine | N,N'-Di-Boc-thiourea/EDCI | N,N'-Di-Boc-guanidine | High | N/A |

Note: Specific diastereoselectivity values were not always available in the reviewed literature, but the methods were reported to proceed with high fidelity.

Use of Chiral Auxiliaries

Another powerful strategy for asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.

While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not prevalent in the literature, the principles are well-established in asymmetric synthesis. For example, in the synthesis of β-amino acids, chiral auxiliaries are commonly used to control the stereochemistry of conjugate additions or enolate alkylations. hilarispublisher.com A similar approach could be envisioned where a prochiral substrate is attached to a chiral auxiliary, and a subsequent guanidinylation reaction is rendered stereoselective by the influence of the auxiliary.

The development of new chiral guanidine-bisurea bifunctional organocatalysts for asymmetric α-amination of β-keto esters demonstrates the potential for creating complex chiral molecules containing guanidine functionalities with high enantioselectivity (up to 94% ee). beilstein-journals.org This highlights the ongoing innovation in the field of asymmetric catalysis that can be applied to the synthesis of chiral guanidines.

Advanced Spectroscopic and Structural Elucidation of Tert Butyl 2 Amino 2 Iminoethyl Carbamate

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. While specific NMR data for tert-Butyl (2-amino-2-iminoethyl)carbamate is not available, an analysis of the closely related compound, N-(tert-butoxycarbonyl)glycine (Boc-Gly-OH) , provides a basis for predicting its spectral features.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of N-(tert-butoxycarbonyl)glycine, characteristic signals corresponding to the protons of the tert-butyl group and the glycine backbone are observed. The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet, typically in the upfield region of the spectrum. The methylene protons of the glycine moiety would present as a distinct signal, the multiplicity of which would be influenced by coupling with the adjacent amine proton.

Interactive Data Table: Analogous ¹H NMR Data for N-(tert-butoxycarbonyl)glycine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.4 | s | 9H | -C(CH₃)₃ |

| ~3.8 | d | 2H | -CH₂- |

| ~5.0 | t | 1H | -NH- |

| ~10.5 | s | 1H | -COOH |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of N-(tert-butoxycarbonyl)glycine would be expected to show distinct signals for each unique carbon atom. This would include the quaternary and methyl carbons of the tert-butyl group, the methylene carbon of the glycine backbone, and the carbonyl carbons of the carbamate (B1207046) and carboxylic acid groups.

Interactive Data Table: Analogous ¹³C NMR Data for N-(tert-butoxycarbonyl)glycine

| Chemical Shift (δ) ppm | Assignment |

| ~28.0 | -C(C H₃)₃ |

| ~42.0 | -C H₂- |

| ~80.0 | -C (CH₃)₃ |

| ~156.0 | -OC (=O)NH- |

| ~173.0 | -C OOH |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic vibrational frequencies would be expected for the N-H, C=O, C-N, and C=N bonds.

Based on analogous compounds, the FT-IR spectrum would likely exhibit a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the N-H stretching vibrations of the amine and imine groups. A strong, sharp absorption peak around 1700 cm⁻¹ would be indicative of the C=O stretching of the carbamate group. The C-N stretching vibrations would likely appear in the 1300-1000 cm⁻¹ region, while the C=N stretching of the imino group would be expected in the 1690-1640 cm⁻¹ range.

Interactive Data Table: Expected FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 | N-H Stretch | Amine/Imine |

| 2980-2850 | C-H Stretch | Alkane |

| ~1700 | C=O Stretch | Carbamate |

| 1690-1640 | C=N Stretch | Imine |

| 1390-1365 | C-H Bend | tert-Butyl |

| 1300-1000 | C-N Stretch | Amine/Carbamate |

Mass Spectrometry (MS, LC-MS, HRMS) for Molecular Ion Characterization

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound. For this compound, various mass spectrometric techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) would be employed for comprehensive characterization.

The mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the tert-butyl group or other characteristic fragments, providing further structural information. HRMS would allow for the determination of the precise mass and elemental formula of the compound.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| [Calculated MW + 1] | [M+H]⁺ (Protonated Molecule) |

| [Calculated MW - 56] | Loss of isobutylene (B52900) from tert-butyl group |

| [Calculated MW - 100] | Loss of the Boc group |

Note: The exact m/z values would depend on the isotopic composition of the molecule.

X-ray Single Crystal Diffraction Studies on this compound and its Crystalline Forms

As of the latest literature search, no single-crystal X-ray diffraction studies have been reported for this compound. Such a study would be instrumental in definitively determining its three-dimensional structure, including bond lengths, bond angles, and torsional angles. It would also reveal the molecular conformation in the solid state and provide detailed insights into intermolecular interactions, such as hydrogen bonding networks involving the amine and imine protons and the carbonyl oxygen of the carbamate.

The investigation of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is crucial in materials science and pharmaceutical development. For this compound, no studies on its potential polymorphic forms or crystal packing phenomena have been documented. Research in this area would involve crystallizing the compound under various conditions to identify different crystalline modifications and analyzing their respective packing arrangements and thermodynamic stability.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₇H₁₅N₃O₂), the theoretical elemental composition can be calculated based on its molecular formula.

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 84.07 | 48.54 |

| Hydrogen | H | 1.008 | 15.12 | 8.73 |

| Nitrogen | N | 14.01 | 42.03 | 24.26 |

| Oxygen | O | 16.00 | 32.00 | 18.48 |

Note: Experimental values from an actual elemental analysis would be expected to be in close agreement with these theoretical percentages.

No published experimental elemental analysis data for this compound could be located.

Computational Chemistry and Theoretical Investigations of Tert Butyl 2 Amino 2 Iminoethyl Carbamate

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For tert-butyl (2-amino-2-iminoethyl)carbamate, DFT calculations are instrumental in predicting its geometry, conformational preferences, and electronic characteristics.

The molecular structure of this compound is characterized by the flexible carbamate (B1207046) and guanidine (B92328) functionalities. The presence of multiple single bonds allows for a complex conformational landscape. DFT calculations can be employed to locate the various stable conformers and determine their relative energies.

Table 1: Predicted General Conformational Features of this compound

| Molecular Feature | Predicted Characteristic | Influencing Factors |

|---|---|---|

| Guanidine Group | Near-planar geometry | π-electron delocalization ("Y-aromaticity") |

| Carbamate Group | Planar geometry | Resonance |

| Ethyl Linker | Flexible, allowing for multiple rotamers | Steric hindrance from Boc and guanidine groups |

| Boc Group Orientation | Influences overall steric profile | Minimization of steric repulsion |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of a molecule. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity.

For guanidine derivatives, the HOMO is typically localized on the nitrogen-rich guanidine group, reflecting its high basicity and nucleophilicity. The LUMO, on the other hand, is often distributed over the π-system of the molecule. In the case of this compound, the HOMO is expected to have significant contributions from the lone pairs of the nitrogen atoms in the guanidine moiety. The LUMO is likely to be an antibonding orbital associated with the C=N bond of the imino group and the carbonyl of the carbamate.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as chemical potential, global hardness, and electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. DFT studies on guanidine-based dyes have shown that structural modifications can tune the HOMO-LUMO gap, thereby altering the electronic and optical properties of the molecules nih.gov. Similar principles would apply to this compound.

Table 2: Conceptual Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical stability and reactivity |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Escaping tendency of electrons |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Global Electrophilicity (ω) | μ2 / 2η | Propensity to accept electrons |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values.

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would indicate areas of high electron density, which are prone to attack by electrophiles. These regions are expected to be concentrated around the nitrogen and oxygen atoms, particularly the imino nitrogen of the guanidine group and the carbonyl oxygen of the carbamate group. Conversely, regions of positive electrostatic potential (typically colored blue) correspond to areas of low electron density and are susceptible to nucleophilic attack. These are likely to be found around the hydrogen atoms attached to the nitrogen atoms.

MEP analysis of other guanidine derivatives has confirmed that the guanidine fragment contains significant negative charge distribution, highlighting its nucleophilic character researchgate.net.

Spectroscopic Property Simulations (NMR, IR) and Comparison with Experimental Data

Computational methods can simulate various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These simulations are highly valuable for interpreting experimental data and for confirming the structure of a synthesized compound.

DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be determined relative to a standard (e.g., tetramethylsilane). Comparing the computed spectrum with the experimental one can aid in the assignment of peaks and confirm the proposed structure. For complex molecules with multiple conformers, a Boltzmann-averaged spectrum over the most stable conformations is often calculated to provide a more accurate prediction.

Similarly, IR spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The simulated IR spectrum can then be compared with the experimental spectrum to identify characteristic vibrational modes, such as the N-H stretches, C=O stretch of the carbamate, and the C=N stretch of the guanidine group. Studies on related N,N'-substituted guanidines have reported the characteristic NH stretching frequencies in their IR spectra mdpi.com.

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects

While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, MD simulations can be used to explore its conformational space more extensively than static DFT calculations. By simulating the molecule in a solvent, such as water, the influence of the solvent on the conformational preferences can be investigated. The simulations can reveal the dynamics of intramolecular hydrogen bonding and the interactions between the solute and solvent molecules. Such simulations have been used to study the behavior of guanidinium-based ionic liquids and to calculate properties like self-diffusion coefficients and viscosity nih.gov.

Quantum Chemical Characterization of Reaction Pathways and Transition States

Quantum chemical methods, particularly DFT, are powerful tools for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them.

For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be used to model the reaction pathways. For example, in a reaction where the guanidine group acts as a nucleophile, calculations can determine the activation energy barrier for the formation of a new bond. This involves locating the transition state structure and calculating its energy relative to the reactants.

Chemical Reactivity and Transformation Mechanisms of Tert Butyl 2 Amino 2 Iminoethyl Carbamate

Mechanism of Boc Deprotection in tert-Butyl (2-amino-2-iminoethyl)carbamate

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide chemistry. total-synthesis.com Its removal, or deprotection, is a critical step that is typically achieved under acidic conditions.

The most common method for the deprotection of the Boc group in this compound involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). masterorganicchemistry.comfishersci.co.uk The mechanism of this acid-mediated cleavage proceeds through a series of well-defined steps.

The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate (B1207046) group by the acid. masterorganicchemistry.comcommonorganicchemistry.com This initial protonation enhances the electrophilicity of the carbonyl carbon. Subsequently, the molecule undergoes fragmentation, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate. masterorganicchemistry.comcommonorganicchemistry.com The tert-butyl cation can be trapped by nucleophiles or can eliminate a proton to form isobutylene (B52900) gas. commonorganicchemistry.com The carbamic acid intermediate is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide gas. masterorganicchemistry.comcommonorganicchemistry.com The final product is the protonated form of the deprotected amine, typically as a salt of the acid used for cleavage. commonorganicchemistry.com

Table 1: Common Acidic Reagents for Boc Deprotection

| Reagent | Typical Conditions | Notes |

| Trifluoroacetic acid (TFA) | Neat or in a solvent like dichloromethane (B109758) (DCM) | Highly effective and widely used. fishersci.co.uk |

| Hydrochloric acid (HCl) | In solvents like dioxane, ethyl acetate, or water | A common and cost-effective alternative. fishersci.co.uk |

| p-Toluenesulfonic acid (pTSA) | In various solvents | A solid acid that can be easier to handle. mdpi.com |

Orthogonal protection is a strategy in chemical synthesis that allows for the selective removal of one protecting group in the presence of others. fiveable.me This is particularly important in the synthesis of complex molecules with multiple functional groups. The Boc group is a cornerstone of many orthogonal protection schemes due to its acid lability, which contrasts with the removal conditions for other common protecting groups. total-synthesis.com

For instance, the Boc group can be selectively removed in the presence of a benzyloxycarbonyl (Cbz) group, which is typically cleaved by catalytic hydrogenation, or a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. masterorganicchemistry.comnih.gov This orthogonality allows for precise control over which amino group is deprotected at a given stage of a synthetic sequence. fiveable.me

The selectivity of Boc deprotection can be influenced by the reaction conditions. For example, milder acidic conditions might be employed to minimize side reactions or to preserve other acid-sensitive functionalities within the molecule. researchgate.net The choice of solvent can also play a role in the efficiency and selectivity of the deprotection reaction. researchgate.net

Table 2: Orthogonal Protecting Groups to Boc

| Protecting Group | Abbreviation | Cleavage Conditions |

| Benzyloxycarbonyl | Cbz | Catalytic hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine (B6355638) in DMF) masterorganicchemistry.com |

| Alloc/Allyl | Alloc/Allyl | Palladium-catalyzed reactions fiveable.me |

Reactions Involving the Iminoethyl Moiety

The iminoethyl moiety in this compound is essentially a guanidine (B92328) group. Guanidines are highly basic functional groups due to the resonance stabilization of their protonated form, the guanidinium (B1211019) ion. scripps.edu This high basicity influences the reactivity of the molecule.

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is characterized by both nucleophilic and electrophilic properties.

The primary amino group of the iminoethyl moiety is nucleophilic and can react with various electrophiles. umich.edu However, under neutral or acidic conditions, this group is likely to be protonated, which significantly reduces its nucleophilicity. The nitrogen atoms of the guanidine group are also nucleophilic. nih.gov

While the guanidine carbon is generally electron-deficient, it is typically resistant to nucleophilic attack due to resonance stabilization. nih.gov However, recent studies have shown that the guanidine carbon can be activated to undergo nucleophilic substitution. nih.govorganic-chemistry.org This can be achieved by converting the guanidine into a cyclic diimide structure, which disrupts the resonance and enhances the electrophilicity of the guanidine carbon. nih.gov

Stability and Degradation Pathways

This compound is generally stable under neutral and basic conditions. However, it is susceptible to degradation under strongly acidic conditions, primarily through the cleavage of the Boc protecting group as described above. masterorganicchemistry.comcommonorganicchemistry.com

A potential degradation pathway, particularly during Boc deprotection, is the alkylation of nucleophilic sites on the molecule by the tert-butyl cation generated during the cleavage reaction. acsgcipr.org Guanidines are known to be susceptible to such alkylation. acsgcipr.org To mitigate this, scavengers such as anisole (B1667542) or thiocresol are often added to the reaction mixture to trap the tert-butyl cation. chempep.com

Applications of Tert Butyl 2 Amino 2 Iminoethyl Carbamate in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

Tert-butyl (2-amino-2-iminoethyl)carbamate serves as a valuable intermediate in the construction of complex molecules, particularly in the synthesis of biologically active compounds and natural products. The presence of the Boc protecting group allows for the selective reaction of other functional groups within a molecule without interference from the highly basic and nucleophilic guanidine (B92328) group. Once the desired molecular framework is assembled, the Boc group can be readily removed under acidic conditions, unmasking the guanidine functionality at a later, strategic stage of the synthesis.

This approach has been successfully employed in the total synthesis of various natural products containing the guanidine moiety. For instance, in the synthesis of marine alkaloids with potent biological activities, the use of Boc-protected guanidine building blocks is a common strategy. This methodology allows for the introduction of the guanidine group early in the synthetic route, with the protective group ensuring its stability throughout subsequent transformations.

The versatility of this compound as a synthetic intermediate is further highlighted by its application in the preparation of peptidomimetics and other modified biomolecules. Its ability to be incorporated into larger structures while temporarily masking the reactive guanidine group makes it an indispensable tool for medicinal chemists and synthetic organic chemists alike.

Application as a Key Protecting Group for Guanidine Functionalities in Peptide and Peptidomimetic Synthesis

In the realm of peptide and peptidomimetic synthesis, the guanidine side chain of arginine presents a significant challenge due to its high basicity. Unprotected guanidine groups can interfere with peptide coupling reactions and lead to undesirable side products. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the guanidine functionality, and this compound can be viewed as a synthon for introducing a Boc-protected guanidinoethyl group.

The Boc group offers several advantages in this context. It is stable to the basic conditions often employed for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the α-amino group of the growing peptide chain in solid-phase peptide synthesis (SPPS). This orthogonality is crucial for the successful assembly of complex peptides.

Table 1: Comparison of Guanidine Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions | Stability |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Moderate acid (e.g., TFA) | Stable to base (e.g., piperidine) |

| Nitro | - | Strong acid (e.g., HF) or reduction | Stable to moderate acid and base |

| Tosyl | Tos | Strong acid (e.g., HF) or sodium in liquid ammonia | Stable to moderate acid and base |

Utilization in the Synthesis of Heterocyclic Compounds and Scaffold Assembly

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals and other biologically active molecules. nih.govfrontiersin.org this compound has emerged as a valuable building block in the synthesis of a variety of heterocyclic systems. The guanidine unit can be incorporated into ring structures through various cyclization reactions, leading to the formation of diverse scaffolds.

One notable application is in the Biginelli reaction, a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793) derivative. By using a Boc-protected guanidine in place of urea, substituted dihydropyrimidines bearing a protected guanidinoethyl side chain can be synthesized. These dihydropyrimidine (B8664642) cores are prevalent in a number of pharmacologically active compounds.

Furthermore, the reactive nature of the guanidine functionality, once deprotected, allows for subsequent transformations to build more complex heterocyclic systems. This includes intramolecular cyclizations and condensations to form fused ring systems. The ability to introduce a protected guanidine group early in a synthetic sequence and then utilize it for scaffold assembly provides a powerful strategy for the efficient construction of novel heterocyclic libraries for drug discovery and development.

Integration into Multi-Step Synthesis Sequences

The strategic integration of this compound into multi-step synthesis sequences is a testament to its utility in modern organic chemistry. Its role as both a protected guanidine source and a versatile building block allows for its seamless incorporation into complex synthetic plans.

The stability of the Boc protecting group to a wide range of reaction conditions, excluding strong acids, allows for a variety of chemical transformations to be performed on other parts of the molecule without affecting the protected guanidine. This includes, but is not limited to, cross-coupling reactions, reductions, oxidations, and other functional group manipulations.

Table 2: Examples of Reactions Compatible with the Boc-Protected Guanidine Moiety

| Reaction Type | Reagents/Conditions |

|---|---|

| Palladium-catalyzed cross-coupling | Pd(PPh₃)₄, base |

| Reduction of esters/amides | LiAlH₄, NaBH₄ |

| Oxidation of alcohols | PCC, Swern oxidation |

The ability to deprotect the guanidine group under specific acidic conditions provides a reliable method for its unveiling at the desired point in the synthesis. This level of control is essential for the successful execution of complex, multi-step synthetic campaigns.

Advanced Derivatization and Functionalization Strategies for Tert Butyl 2 Amino 2 Iminoethyl Carbamate

Site-Selective Modifications of the Carbamate (B1207046) Group

The tert-butyloxycarbonyl (Boc) protecting group on the carbamate moiety of tert-Butyl (2-amino-2-iminoethyl)carbamate offers several avenues for selective modification. The stability of the Boc group under many conditions, coupled with its susceptibility to acidic cleavage, allows for controlled deprotection and subsequent functionalization.

One common strategy involves the complete removal of the Boc group using strong acids like trifluoroacetic acid (TFA) to yield the free amine. This primary amine can then be subjected to a variety of transformations, including acylation, alkylation, and sulfonylation, to introduce diverse functionalities.

Alternatively, the carbamate nitrogen itself can be a site for modification, although this is less common due to its lower nucleophilicity compared to the other nitrogen atoms in the molecule. Under specific conditions, such as using strong bases and highly reactive electrophiles, N-alkylation or N-arylation of the carbamate can be achieved.

Table 1: Representative Reagents for Carbamate Modification

| Modification Type | Reagent Example | Resulting Functional Group |

| Deprotection | Trifluoroacetic Acid (TFA) | Primary Amine |

| Acylation (post-deprotection) | Acetyl Chloride | Acetamide |

| Alkylation (post-deprotection) | Methyl Iodide | Secondary Amine |

| Sulfonylation (post-deprotection) | Tosyl Chloride | Sulfonamide |

Functionalization of the Iminoethyl Moiety for Scaffold Diversification

The iminoethyl group, which is part of the guanidinium-like structure, presents unique opportunities for functionalization to create a diverse range of molecular scaffolds. The reactivity of this group is centered on the nucleophilicity of the amino and imino nitrogens.

Selective N-alkylation or N-acylation of the primary amine can be achieved by carefully controlling the reaction conditions, such as the choice of base and solvent. This allows for the introduction of various substituents, leading to a library of derivatives with potentially different biological activities.

Furthermore, the guanidinium-like core can participate in cyclization reactions. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of substituted pyrimidine rings, a common scaffold in medicinal chemistry. Similarly, reactions with α,β-unsaturated carbonyl compounds can yield dihydropyrimidine (B8664642) derivatives through a Michael addition-cyclization cascade.

Table 2: Scaffold Diversification via Iminoethyl Functionalization

| Reaction Type | Reagent Example | Resulting Scaffold |

| N-Acylation | Benzoyl Chloride | N-Benzoylated derivative |

| N-Alkylation | Benzyl Bromide | N-Benzylated derivative |

| Cyclocondensation | Acetylacetone | Dimethylpyrimidine |

| Michael Addition-Cyclization | Methyl Acrylate | Dihydropyrimidone |

Conjugation Chemistry and Linker Integration for Chemical Biology Applications

The functional groups within this compound make it a suitable candidate for conjugation to biomolecules or for the integration of chemical linkers, which is of significant interest in chemical biology. The primary amine, after deprotection of the Boc group, is a common handle for bioconjugation.

Standard coupling chemistries can be employed to attach this compound to proteins, peptides, or other macromolecules. For example, the amine can react with activated esters, such as N-hydroxysuccinimide (NHS) esters, or with isothiocyanates to form stable amide or thiourea (B124793) linkages, respectively.

Moreover, bifunctional linkers can be introduced at the amine terminus to facilitate the connection to other molecules. These linkers can vary in length and chemical nature (e.g., polyethylene glycol (PEG) linkers) to modulate the solubility and spacing of the conjugated system. This approach is valuable for creating probes, affinity labels, and targeted drug delivery systems.

Synthesis of Chiral Derivatives and Enantioselective Transformations

The synthesis of chiral derivatives of this compound can be achieved through several enantioselective strategies, which are crucial for applications in asymmetric catalysis and for investigating stereospecific biological interactions.

One approach involves the use of a chiral auxiliary. A chiral group can be temporarily attached to the molecule, directing a subsequent diastereoselective transformation. For example, acylation of the deprotected amine with a chiral carboxylic acid would yield a diastereomeric mixture of amides that could potentially be separated. Subsequent cleavage of the auxiliary would provide the enantiomerically enriched amine.

Alternatively, enantioselective synthesis can be accomplished through asymmetric catalysis. For instance, a prochiral precursor to the iminoethyl moiety could be subjected to an enantioselective reduction or amination reaction catalyzed by a chiral transition metal complex. Recent advances in catalysis have provided a wide array of chiral ligands and catalysts that can effect such transformations with high enantioselectivity. nih.gov For example, chiral phosphine ligands have been successfully employed in asymmetric hydrogenations and C-N bond-forming reactions. rsc.org

Another strategy involves the stereoselective synthesis of precursors. A chiral amino acid could serve as the starting material, with its stereocenter being incorporated into the final structure of the this compound derivative. This method ensures the introduction of chirality from the outset of the synthetic sequence.

Table 3: Strategies for Chiral Synthesis

| Strategy | Description | Example |

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct a diastereoselective reaction. | Acylation with a chiral acid followed by separation and cleavage. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Enantioselective reduction of a prochiral imine precursor. |

| Chiral Pool Synthesis | Starting from an enantiomerically pure starting material. | Synthesis from a naturally occurring chiral amino acid. |

Catalytic Applications of Tert Butyl 2 Amino 2 Iminoethyl Carbamate and Its Derivatives

Organocatalytic Roles of Guanidine-Based Structures Derived from tert-Butyl (2-amino-2-iminoethyl)carbamate

Guanidine-based structures derived from this compound are primarily employed as organocatalysts, leveraging the inherent properties of the guanidinyl group. By coupling N-Boc-guanidine with N-protected amino acids, a class of N-acylguanidine catalysts can be synthesized. These catalysts are designed to create a specific chiral environment around the basic guanidine (B92328) core, which is essential for inducing stereoselectivity in chemical reactions.

One notable example involves the synthesis of N-carbamate protected amino acid derived guanidine organocatalysts. In this work, N-Boc-L-proline and N-Boc-L-alanine were activated with 1,1'-carbonyldiimidazole (B1668759) (CDI) and subsequently reacted with N-Boc-guanidine to yield the desired chiral N-acylguanidine catalysts. semanticscholar.org This synthetic strategy allows for the creation of a diverse range of catalysts by varying the amino acid component, thus tuning the steric and electronic properties of the catalyst for specific applications. semanticscholar.orgnih.gov

These catalysts have been applied to the Michael addition of 2-hydroxy-1,4-naphthoquinone (B1674593) to β-nitrostyrene. semanticscholar.org While the initial studies with these specific catalysts showed modest enantioselectivity, they established a proof-of-concept for the use of these derivatives in asymmetric organocatalysis and paved the way for further development. semanticscholar.org

The true potential of guanidine-based structures derived from protected guanidines is realized in their application to asymmetric catalysis, where the goal is to produce a specific stereoisomer of a chiral product. The design of these catalysts often incorporates chiral scaffolds, such as amino acids, to effectively transfer stereochemical information to the substrate during the catalytic cycle.

A significant advancement in this area is the development of amino acylguanidine organocatalysts inspired by the binding effect of arginine residues in aldolase (B8822740) enzymes. These catalysts, synthesized from N-protected amino acids and a protected guanidine source, have demonstrated high efficacy in the asymmetric aldol (B89426) reaction. For instance, a catalyst derived from threonine was found to be highly effective for the asymmetric aldol addition of hydroxyacetone (B41140) to p-nitrobenzaldehyde, achieving a high enantiomeric excess (ee) for the syn diastereomer. rsc.orgrsc.orgresearchgate.net

The table below summarizes the performance of various amino acylguanidine catalysts in the asymmetric aldol reaction, highlighting the influence of the amino acid scaffold on both the yield and the enantioselectivity of the transformation. rsc.org

| Amino Acid Derivative | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

| Phenylalanine | THF | 53 | 45 (syn), 35 (anti) |

| Valine | THF | 35 | 72 (syn), 58 (anti) |

| Alanine | THF | 30 | 68 (syn), 55 (anti) |

| Threonine | THF | 17 | 82 (syn), 65 (anti) |

| Proline | THF | 31 | 62 (anti), 40 (syn) |

Data sourced from Atienza et al., 2021. rsc.org

These results underscore the tunability of these organocatalysts and their capacity to achieve high levels of stereocontrol in carbon-carbon bond-forming reactions. The choice of the amino acid component is critical in determining not only the enantioselectivity but also the diastereoselectivity of the reaction. rsc.orgrsc.orgresearchgate.net

The catalytic activity of guanidine-based organocatalysts derived from this compound is believed to stem from the ability of the guanidinium (B1211019) group to act as a bifunctional catalyst. In its protonated state, the guanidinium ion can activate electrophiles and stabilize anionic intermediates through a network of hydrogen bonds.

Structural studies, including X-ray crystallography of N-acylguanidine catalysts, have provided valuable insights into their mode of action. These studies reveal the presence of extensive intra- and intermolecular hydrogen bonding networks, which are crucial for maintaining the catalyst's conformation and creating a well-defined chiral pocket. semanticscholar.org For example, in the solid state, a catalyst derived from L-alanine and N-Boc-guanidine exhibits hydrogen bonding between the guanidine NH, the amide carbonyl, and the Boc protecting group, which helps to establish a rigid catalytic environment. semanticscholar.org

Computational studies, such as Density Functional Theory (DFT) calculations, on similar guanidine-catalyzed reactions further elucidate the mechanism. These studies suggest that the catalyst operates by deprotonating the nucleophile, and the resulting guanidinium cation then coordinates with both the nucleophile and the electrophile, guiding the stereochemical outcome of the reaction. rsc.orgresearchgate.net The dual activation model, where the protonated guanidine activates the nucleophile and another part of the catalyst (e.g., an amide moiety) interacts with the electrophile, is a recurring theme in the proposed mechanisms. rsc.org The extensive hydrogen bonding network between the acylguanidinium group and the reaction intermediates is thought to be key to the stabilization of the transition state and the observed high stereoselectivity. rsc.orgrsc.orgresearchgate.net

Precursor for Metal-Ligand Complexes in Transition Metal Catalysis

While the use of guanidines and their anionic counterparts, guanidinates, as ligands in transition metal chemistry is well-established, the specific application of this compound or its direct N-acyl derivatives as precursors for such ligands is not extensively documented in the scientific literature. researchgate.netsmolecule.comchemimpex.com Guanidine-containing ligands are valued for their strong σ-donating properties and their ability to be sterically and electronically tuned through substitution. researchgate.netchemimpex.com

In a broader context, transition metal complexes bearing guanidinate ligands have been successfully employed as catalysts in various organic transformations, including polymerization reactions. chemimpex.com The synthesis of these metal-guanidinate complexes often involves the deprotonation of a neutral guanidine precursor followed by reaction with a metal halide or another suitable metal precursor. smolecule.com The resulting complexes can adopt various coordination modes, and their catalytic activity is influenced by the nature of the metal center and the substituents on the guanidine ligand. researchgate.netchemimpex.com

Although a direct synthetic route from this compound to catalytically active transition metal complexes is not prominently reported, the principles of guanidine coordination chemistry suggest that such applications are plausible. The Boc group could potentially be removed to reveal a primary amine that can be further functionalized to create multidentate ligands, or the protected guanidine itself could be deprotonated to form a guanidinate ligand for metal complexation. However, further research is required to explore and establish the utility of this compound as a precursor in this domain of catalysis.

Research in Biological and Medicinal Chemistry with Tert Butyl 2 Amino 2 Iminoethyl Carbamate

Application in Drug Discovery as a Precursor or Intermediate

In the broader context of drug discovery, tert-butyl (2-amino-2-iminoethyl)carbamate functions as a crucial intermediate or building block. Its primary role is to provide a protected guanidinoethyl side chain, which is a common feature in molecules designed to mimic the amino acid arginine. Arginine's guanidinium (B1211019) group is frequently involved in key binding interactions between proteins. nih.gov

The synthesis of TrkA kinase inhibitors exemplifies the role of this compound as a precursor. google.com The Boc-protected guanidine (B92328) group is introduced early in the synthetic sequence, and the protecting group is carried through several steps before potential deprotection in the final stages to yield the active pharmaceutical ingredient. This strategy allows for greater synthetic flexibility and avoids the complications associated with the high basicity of an unprotected guanidine group.

The table below summarizes the role of this compound as a precursor in the synthesis of specific biologically active molecules.

| Target Molecule Class | Specific Example | Role of this compound | Therapeutic Area |

| TrkA Kinase Inhibitors | Substituted heteroaryl benzamide compounds | Introduction of a protected guanidinoethyl moiety | Pain, Cancer, Neurodegenerative Diseases google.com |

| CDK Inhibitors | Substituted pyrazolo[1,5-a]pyrimidin-7-amine compounds | Building block for the core structure | Cancer google.com |

Investigation of Molecular Interactions and Target Binding

While this compound is instrumental in synthesizing molecules that interact with biological targets, direct studies of its own binding properties or those of its immediate, simple derivatives are not extensively documented in the available literature. The primary focus of binding studies is typically on the final, more complex drug candidates.

However, the guanidinium group, which this reagent bestows upon other molecules, is well-understood to be a key pharmacophoric element. nih.gov It is known to form strong, bidentate hydrogen bonds with carboxylate groups in amino acid residues such as aspartate and glutamate within protein active sites. It can also participate in cation-π interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. nih.gov

The molecules synthesized using this compound are designed to leverage these interactions. For example, the guanidine moiety in the synthesized TrkA and CDK inhibitors is likely crucial for their binding affinity and selectivity to their respective kinase targets. google.comgoogle.com The investigation of these interactions is typically carried out using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling of the final inhibitor-protein complexes.

Although no specific studies were found that use this compound itself as a probe for molecular interactions, the wealth of data on guanidinium group interactions in biological systems provides a strong rationale for its use in designing molecules with specific binding properties.

Design and Synthesis of Peptide Mimetics and Related Biomolecules

The design of peptide mimetics, compounds that mimic the structure and function of peptides, is a major strategy in drug discovery to overcome the limitations of natural peptides, such as poor stability and bioavailability. nih.gov The amino acid arginine, with its guanidinium-containing side chain, is a frequent target for mimicry due to its important role in biological recognition processes. nih.gov

This compound is a suitable reagent for the synthesis of arginine mimetics. By reacting it with various molecular scaffolds, it is possible to create non-peptidic molecules that present a guanidinium group in a specific spatial orientation to mimic the arginine side chain. This approach can be used to develop molecules that modulate protein-protein, protein-DNA, and protein-RNA interactions. nih.gov

While the broader literature describes numerous guanidinylating reagents for creating arginine analogues and incorporating them into peptides and peptidomimetics, specific examples detailing the use of this compound for the synthesis of peptide mimetics were not found in the reviewed search results. nih.govgoogle.com However, its chemical nature makes it an ideal candidate for such applications. For instance, it could be used to guanidinylate the amino group of other amino acids to create novel, non-natural amino acids with the potential for enhanced binding or specificity. nih.gov

Emerging Research Directions and Future Prospects for Tert Butyl 2 Amino 2 Iminoethyl Carbamate

Development of Novel Synthetic Methodologies

The synthesis of guanidines, particularly those with protecting groups like the tert-butoxycarbonyl (Boc) group, is a cornerstone of medicinal and synthetic organic chemistry. researchgate.netnih.govorganic-chemistry.orgnih.govnih.govnih.gov Traditional methods for guanidinylation often involve multi-step procedures and the use of potentially hazardous reagents. researchgate.netnih.govnih.gov However, recent research has paved the way for more direct and efficient protocols.

Novel reagents and catalytic systems are being explored to facilitate this transformation under mild conditions. For instance, the use of cyanuric chloride (TCT) as an activating reagent for di-Boc-thiourea presents a mild and inexpensive alternative to traditional methods that utilize heavy metals like mercury chloride, thereby eliminating the associated environmental hazards. researchgate.netorganic-chemistry.org Research has also demonstrated the utility of iodine-catalyzed guanylation of primary amines with N,N′-di-Boc-thiourea, offering another sustainable route. researchgate.net Furthermore, transition metal catalysis, particularly with palladium, has shown potential in the synthesis of multi-substituted guanidines, opening up possibilities for creating a diverse library of derivatives. nih.govacs.org

Future research in this area will likely focus on the development of even more atom-economical and environmentally benign catalytic systems. The exploration of one-pot procedures that combine multiple synthetic steps will also be crucial in streamlining the production of tert-Butyl (2-amino-2-iminoethyl)carbamate and related compounds.

| Reagent/Catalyst System | Description | Key Advantages |

| Cyanuric chloride (TCT) with di-Boc-thiourea | Activation of di-Boc-thiourea for guanylation of amines. researchgate.netorganic-chemistry.org | Inexpensive, avoids heavy-metal waste. researchgate.netorganic-chemistry.org |

| Iodine with N,N′-di-Boc-thiourea | Catalytic guanylation of primary amines. researchgate.net | Environmentally benign, mild conditions. |

| Palladium Catalysis | Cross-coupling reactions to form C-N bonds in guanidines. nih.govacs.org | Versatility in creating substituted derivatives. nih.gov |

| Direct Guanidinylation | Early-stage introduction of a protected guanidine (B92328) group. researchgate.netnih.govnih.gov | Increased synthetic efficiency, shorter routes. nih.govnih.gov |

Exploration of New Applications in Materials Science

The unique molecular architecture of this compound, featuring a guanidinium (B1211019) group, imparts properties that are highly desirable in materials science. The guanidinium group is strongly basic and can form stable, bidentate hydrogen bonds with anions like phosphates and sulfates, a property that has been leveraged in various applications. researchgate.net

Polymer Science: The incorporation of guanidinium moieties into polymer structures can lead to materials with tailored properties. Guanidinium-rich polymers have been investigated for their antimicrobial properties, where the cationic guanidinium groups interact with and disrupt microbial cell membranes. researchgate.netkpi.ua this compound can serve as a key monomer or functionalizing agent for the synthesis of such antimicrobial polymers. Furthermore, the dynamic nature of guanidine exchange reactions at elevated temperatures has been utilized to create covalent adaptable networks (CANs), a class of self-healing and recyclable polymers. digitellinc.com The integration of our target compound into such systems could lead to novel smart materials.

Nanomaterials: The functionalization of nanoparticles with guanidinium-containing ligands is an active area of research. Guanidinium-coated gold nanoparticles have demonstrated the ability to bind to neutral lipid membranes, suggesting potential applications in drug delivery and bio-sensing. unimi.it Similarly, iron oxide nanoparticles functionalized with guanidinium groups have shown enhanced phosphate binding capabilities, which could be exploited for environmental remediation. researchgate.net this compound provides a versatile platform for anchoring guanidinium groups onto the surface of various nanoparticles, thereby tuning their surface chemistry and functionality.

| Material Type | Potential Application | Role of this compound |

| Guanidinium-rich Polymers | Antimicrobial coatings, self-healing materials. researchgate.netkpi.uadigitellinc.com | Monomer or functionalizing agent. |

| Functionalized Nanoparticles | Drug delivery, bio-sensing, environmental remediation. unimi.itresearchgate.net | Surface ligand for nanoparticles. unimi.itresearchgate.net |

| Covalent Adaptable Networks (CANs) | Recyclable and reprocessable materials. digitellinc.com | Building block for dynamic polymer networks. |

Integration with Flow Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly influencing the design of synthetic processes, aiming to reduce waste, minimize energy consumption, and use renewable resources. researchgate.netrsc.org The synthesis of this compound is well-suited for integration with sustainable approaches.

Green Chemistry: As mentioned in section 10.1, the development of catalytic systems that avoid toxic reagents is a key aspect of green chemistry. The use of organocatalysts, such as guanidine hydrochloride itself, in microwave-assisted synthesis represents a move towards more environmentally friendly protocols. rsc.org The goal is to develop synthetic routes that are not only efficient but also have a minimal environmental footprint.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. While specific flow synthesis routes for this compound have not been extensively reported, the synthesis of other complex guanidines has been successfully demonstrated in flow reactors. These processes often allow for the safe handling of reactive intermediates and can lead to higher yields and purities. The integration of the novel synthetic methodologies discussed earlier into a continuous flow setup is a logical next step. This would not only enhance the efficiency and safety of the synthesis but also align with the principles of sustainable manufacturing.

Advanced Computational Design of Derivatives with Tailored Properties

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the in-silico design and property prediction of new molecules and materials. nih.gov For this compound, computational methods can provide valuable insights and guide the experimental design of derivatives with specific, tailored properties.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can be employed to study the behavior of this compound and its derivatives in different environments. For instance, simulations of guanidinium-based ionic liquids have been used to develop and validate force fields, which are crucial for accurately predicting their physical and chemical properties. nih.govresearchgate.net Similar approaches can be used to understand how modifications to the structure of this compound affect its interactions with other molecules, such as polymers or biological membranes.

Quantum Chemical Calculations: Quantum chemical calculations can provide detailed information about the electronic structure, reactivity, and stability of the molecule and its derivatives. These calculations can be used to predict reaction pathways and to design catalysts for more efficient synthesis. Furthermore, by understanding the structure-property relationships at a fundamental level, it is possible to design new derivatives with enhanced performance for specific applications in materials science. For example, computational screening could be used to identify derivatives with optimal binding affinities for specific anions or with improved compatibility with a polymer matrix. The integration of computational design with experimental synthesis and characterization will be key to unlocking the full potential of this versatile chemical compound.

Q & A

Q. What are common synthetic routes for tert-Butyl (2-amino-2-iminoethyl)carbamate, and how are reaction conditions optimized?

The synthesis typically involves carbamate protection of amines. A widely used method is the reaction of 2-amino-2-iminoethyl intermediates with tert-butyl carbamate-activating agents (e.g., di-tert-butyl dicarbonate) under basic conditions. Optimization focuses on:

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like hydrolysis .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while aqueous workup removes excess reagents .

- Catalyst use : DMAP (4-dimethylaminopyridine) may accelerate carbamate formation .

Q. What safety precautions are necessary when handling this compound?

Key precautions include:

- Storage : Refrigerated (2–8°C) in airtight containers to prevent moisture absorption or decomposition .

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust .

- Incompatibilities : Avoid strong oxidizing agents and acids, which may degrade the carbamate group .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR spectroscopy : and NMR confirm carbamate protection and amine/imino group integrity .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and purity .

- X-ray crystallography : Resolves stereochemical ambiguities and hydrogen-bonding networks in crystalline forms .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data between synthesized batches?

Methodological approaches include: